molecular formula C12H15NO2 B8316471 3-methoxy-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

3-methoxy-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8316471
M. Wt: 205.25 g/mol
InChI Key: JQCHEKQRUKGNKP-UHFFFAOYSA-N
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Patent
US06583144B2

Procedure details

The compound (1.3 g) obtained in step (d) just above was dissolved in diethyl ether(15 ml). Phosphorus pentachloride (1.1 g) was added to the solution. The mixture was stirred at room temperature for 30 min. The solvent was then removed by distillation under the reduced pressure. Glyme (20 ml) and sodium boron hydride (1.1 g) were added to the residue. The mixture was stirred at room temperature for one hr. Water was added to the reaction solution, followed by stirring. The mixture was then extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (chloroform:methanol=30:1) to give 4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one (1.8 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3]1[C:12]([CH3:14])([CH3:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:15])[NH:4]1.P(Cl)(Cl)(Cl)(Cl)Cl>C(OCC)C>[CH3:13][C:12]1([CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:15])[NH:4][CH2:3]1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1NC(C2=CC=CC=C2C1(C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under the reduced pressure
ADDITION
Type
ADDITION
Details
Glyme (20 ml) and sodium boron hydride (1.1 g) were added to the residue
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for one hr
Duration
1 h
ADDITION
Type
ADDITION
Details
Water was added to the reaction solution
STIRRING
Type
STIRRING
Details
by stirring
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (chloroform:methanol=30:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CNC(C2=CC=CC=C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 162.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.